1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione
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Overview
Description
1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione is a compound that features a pyrrolidine-2,5-dione ring structure with a 3,4-dihydroxyphenylmethyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of 3,4-dihydroxybenzaldehyde with pyrrolidine-2,5-dione under specific conditions. One common method includes the use of a condensation reaction where the aldehyde group of 3,4-dihydroxybenzaldehyde reacts with the amine group of pyrrolidine-2,5-dione in the presence of a catalyst such as acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The carbonyl groups in the pyrrolidine-2,5-dione ring can be reduced to form corresponding alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of dihydroxyphenyl groups.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with various molecular targets:
Molecular Targets: Enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: The compound may inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.
3,4-Dihydroxyphenyl Compounds: Molecules with similar phenyl ring substitutions but different core structures.
Uniqueness: 1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione is unique due to the combination of its pyrrolidine-2,5-dione ring and 3,4-dihydroxyphenylmethyl substituent, which imparts specific biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H11NO4 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO4/c13-8-2-1-7(5-9(8)14)6-12-10(15)3-4-11(12)16/h1-2,5,13-14H,3-4,6H2 |
InChI Key |
NFZFTBPDKDLOKT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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